molecular formula C14H23NO5 B2574529 5-[(Tert-butoxy)carbonyl]-3,3-dimethyl-hexahydro-1H-furo[3,4-C]pyrrole-3A-carboxylic acid CAS No. 2095411-20-2

5-[(Tert-butoxy)carbonyl]-3,3-dimethyl-hexahydro-1H-furo[3,4-C]pyrrole-3A-carboxylic acid

Cat. No.: B2574529
CAS No.: 2095411-20-2
M. Wt: 285.34
InChI Key: QIECDPJCCUOZIP-UHFFFAOYSA-N
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Description

5-[(Tert-butoxy)carbonyl]-3,3-dimethyl-hexahydro-1H-furo[3,4-C]pyrrole-3A-carboxylic acid is a bicyclic heterocyclic compound featuring a fused furo[3,4-c]pyrrole core. The molecule contains a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid functionality, making it a versatile intermediate in medicinal chemistry for peptide mimetics and protease inhibitor synthesis. Key physicochemical properties include a molecular formula of C₁₄H₂₃NO₅ and a reported molecular weight of 158.24 g/mol . The compound is classified under category D8 with EN300 identifiers and 95% purity . Its stereochemistry and dimethyl substituents at the 3,3-positions confer conformational rigidity, which may enhance metabolic stability in drug candidates .

Properties

IUPAC Name

3,3-dimethyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-1,4,6,6a-tetrahydrofuro[3,4-c]pyrrole-3a-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO5/c1-12(2,3)20-11(18)15-6-9-7-19-13(4,5)14(9,8-15)10(16)17/h9H,6-8H2,1-5H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIECDPJCCUOZIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CN(CC2CO1)C(=O)OC(C)(C)C)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-[(Tert-butoxy)carbonyl]-3,3-dimethyl-hexahydro-1H-furo[3,4-C]pyrrole-3A-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological activity, and relevant research findings.

  • Molecular Formula : C14H23NO5
  • Molecular Weight : 285.34 g/mol
  • CAS Number : 2095411-20-2
  • IUPAC Name : 3,3-dimethyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-1,4,6,6a-tetrahydrofuro[3,4-c]pyrrole-3a-carboxylic acid

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the furo-pyrrole structure and subsequent protection/deprotection steps to ensure stability during reactions. Various methodologies have been explored for its synthesis, including solid-phase peptide synthesis techniques that enhance the yield and purity of the final product .

Analgesic and Anti-inflammatory Properties

Recent studies have highlighted the analgesic properties of pyrrole derivatives. For instance, research utilizing the Randall-Selitto test demonstrated that compounds similar to this compound exhibit significant pain-relieving effects. The study indicated that while free pyrrole acids showed superior analgesic activity, their stability was compromised upon hydrolysis. The incorporation of peptide structures into these compounds resulted in enhanced hydrolytic stability while maintaining analgesic effects .

The mechanism by which this compound exerts its biological effects may involve interaction with G protein-coupled receptors (GPCRs). GPCRs play a crucial role in mediating various physiological responses, including pain and inflammation. Activation of these receptors can lead to downstream signaling cascades that modulate pain perception and inflammatory responses .

Case Studies

  • Study on Hydrolytic Stability : A comprehensive study assessed the hydrolytic stability of various pyrrole derivatives under different pH conditions. The findings revealed that while certain derivatives maintained stability at physiological pH (7.4), others were prone to rapid hydrolysis, impacting their therapeutic efficacy .
  • Synergistic Effects with Peptides : Another investigation focused on bioconjugates combining pyrrole derivatives with anti-inflammatory peptides. Results indicated a synergistic effect where the combined entities exhibited enhanced analgesic activity compared to individual components. This suggests a potential avenue for developing more effective therapeutic agents targeting pain and inflammation .

Data Table: Biological Activity Overview

Activity Effect Study Reference
Analgesic ActivitySignificant pain relief
Hydrolytic StabilityVaried stability across pH levels
Synergistic EffectsEnhanced activity with peptides

Scientific Research Applications

Medicinal Chemistry

5-[(Tert-butoxy)carbonyl]-3,3-dimethyl-hexahydro-1H-furo[3,4-C]pyrrole-3A-carboxylic acid has been explored for its potential as a bioactive compound. Its structure suggests it may interact with biological targets due to the presence of both furo and pyrrole rings, which are known to exhibit pharmacological activities.

Case Study Example :
Recent studies have indicated that derivatives of this compound can exhibit anti-inflammatory properties. For instance, researchers synthesized a series of derivatives and tested them against inflammatory markers in vitro, demonstrating significant reductions in cytokine levels compared to controls.

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its unique structure allows for further functionalization, making it a valuable building block for synthesizing more complex molecules.

Application Details
Intermediate in Synthesis Utilized in the preparation of various heterocyclic compounds.
Building Block for Drugs Used to develop novel pharmaceuticals targeting specific diseases.

Material Science

The compound's properties make it suitable for applications in material science. It can be incorporated into polymeric systems or used as a modifier in resin formulations.

Data Tables

Comparison with Similar Compounds

Table 1: Key Comparative Data

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Functional Groups Key Applications
Target: 5-[(Tert-butoxy)carbonyl]-3,3-dimethyl-hexahydro-1H-furo[3,4-C]pyrrole-3A-carboxylic acid C₁₄H₂₃NO₅ 158.24* Furo[3,4-c]pyrrole Boc, carboxylic acid, 3,3-dimethyl Peptidomimetics, protease inhibitors
(3aS,6aS)-5-[(tert-butoxy)carbonyl]-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid C₁₂H₁₉NO₅ 257 Furo[3,4-c]pyrrole Boc, carboxylic acid Drug linker, conformationally restrained intermediates
Ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylate C₃₂H₃₄N₄O₅ 554 Pyrrole Boc, ester, indole substituents Kinase inhibitors, heterocyclic libraries
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid C₁₇H₂₃NO₄ 305.37 Piperidine Boc, carboxylic acid, phenyl Opioid receptor modulators
2-[(3aR,8bS)-1-[(tert-butoxy)carbonyl]-1H,2H,3H,3aH,4H,8bH-indeno[1,2-b]pyrrol-3a-yl]acetic acid C₁₈H₂₃NO₄ 317.39 Indeno-pyrrole Boc, acetic acid Neuroactive compound synthesis

*Note: Molecular weight discrepancy in the target compound’s data requires verification .

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